N~2~-Acetyl-N-propan-2-yl-L-valinamide
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Overview
Description
N~2~-Acetyl-N-propan-2-yl-L-valinamide is a chemical compound with the molecular formula C10H20N2O2 . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetyl group, a propan-2-yl group, and a valinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Acetyl-N-propan-2-yl-L-valinamide typically involves the acetylation of N-propan-2-yl-L-valinamide. This reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and a base like pyridine is added to facilitate the reaction .
Industrial Production Methods
Industrial production of N2-Acetyl-N-propan-2-yl-L-valinamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N~2~-Acetyl-N-propan-2-yl-L-valinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N~2~-Acetyl-N-propan-2-yl-L-valinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-Acetyl-N-propan-2-yl-L-valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can participate in acetylation reactions, modifying the activity of proteins or other biomolecules. The propan-2-yl group and valinamide moiety contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
N~2~-Acetyl-N-propan-2-yl-L-alaninamide: Similar structure but with an alanine moiety instead of valine.
N~2~-Acetyl-N-propan-2-yl-L-norleucinamide: Contains a norleucine moiety.
N~2~-Acetyl-L-lysyl-L-prolyl-L-valinamide: More complex structure with additional amino acid residues.
Uniqueness
N~2~-Acetyl-N-propan-2-yl-L-valinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
61429-98-9 |
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Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C10H20N2O2/c1-6(2)9(12-8(5)13)10(14)11-7(3)4/h6-7,9H,1-5H3,(H,11,14)(H,12,13)/t9-/m0/s1 |
InChI Key |
NBEWZELQYKFIIC-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(C)C)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C)NC(=O)C |
Origin of Product |
United States |
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